![molecular formula C13H11N3O2S3 B5761935 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and cytokine receptor (CR) signaling.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding of antigens to the 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and leading to decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting tumor growth and improving survival in animal models of B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases at high concentrations, which may limit its use in certain experiments. Additionally, TAK-659 is not currently approved for clinical use, which may limit its availability for researchers.
未来方向
There are several potential future directions for the study of TAK-659. One area of interest is the development of combination therapies, such as the combination of TAK-659 with other targeted agents or chemotherapy drugs. Another area of interest is the study of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to investigate the potential off-target effects of TAK-659 and to optimize its dosing and administration in clinical settings.
合成方法
The synthesis of TAK-659 involves several steps, starting from the reaction of 4-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid to yield 4-(2-thienyl)benzenesulfonamide. This intermediate is then reacted with thionyl chloride and potassium hydroxide to form 4-(2-thienyl)benzenesulfonyl chloride, which is further reacted with 4-amino-1,3-thiazole-2-amine to yield TAK-659. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 98%.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK activity and downstream signaling, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been studied in combination with other agents, such as the PI3K inhibitor idelalisib, and has shown synergistic effects in vitro and in vivo.
属性
IUPAC Name |
4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMXWIFQXGUQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。